Pramipexole propionamide Pramipexole propionamide
Brand Name: Vulcanchem
CAS No.: 106006-84-2
VCID: VC20829264
InChI: InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
SMILES: CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol

Pramipexole propionamide

CAS No.: 106006-84-2

Cat. No.: VC20829264

Molecular Formula: C10H15N3OS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Pramipexole propionamide - 106006-84-2

Specification

CAS No. 106006-84-2
Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
IUPAC Name N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Standard InChI InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
Standard InChI Key VVPFOYOFGUBZRY-LURJTMIESA-N
Isomeric SMILES CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N
SMILES CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Canonical SMILES CCC(=O)NC1CCC2=C(C1)SC(=N2)N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Pramipexole propionamide is identified in chemical databases with the PubChem CID 25417135. It possesses the molecular formula C10H15N3OS and has a calculated molecular weight of 225.31 g/mol . The compound was first registered in chemical databases on May 27, 2009, with the most recent information update noted in records .

Nomenclature and Synonyms

The compound is recognized by several chemical names in scientific literature, reflecting various naming conventions. Its primary IUPAC name is N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide . Additional recognized synonyms include:

  • (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

  • (-)-2-Amino-6-propionamido-tetrahydrobenzothiazole

  • (6s)-2-amino-6-propionamidotetrahydrobenzothiazole

The compound is also registered with the numerical identifier 106006-84-2 .

Structural Features

Pramipexole propionamide contains an aminobenzothiazole backbone, which is a characteristic structural element it shares with pramipexole. The key structural difference is the presence of a propanamide group attached at the 6-position of the tetrahydrobenzothiazole ring system . This modification potentially alters its pharmacokinetic and pharmacodynamic properties compared to pramipexole.

Table 1: Key Structural Properties of Pramipexole Propionamide

PropertyValueSource
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
Core StructureAminobenzothiazole
StereochemistryS-configuration at position 6
Functional GroupsAmino group, propanamide group

Relationship to Pramipexole

Structural Comparison

Pramipexole propionamide appears to be structurally related to pramipexole, which is classified as a nonergoline aminobenzothiazole compound . Pramipexole has been extensively studied and is known for its selectivity for dopamine D2-like receptors, particularly showing preferential affinity for the D3 receptor subtype . The structural modification in pramipexole propionamide—specifically the propanamide substitution—may influence receptor binding properties and biological activity.

Chemical and Physical Properties

Solubility Profile

CharacteristicPramipexolePramipexole PropionamideSource
Molecular FormulaC10H17N3S (as base)C10H15N3OS
Primary StructureAminobenzothiazoleAminobenzothiazole with propanamide substitution
Receptor AffinityD3 > D2 > D4Unknown (potentially modified)
Clinical ApplicationsParkinson's disease, Restless Leg SyndromeNot established

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator